molecular formula C68H109N17O22S2 B515574 Disitertide CAS No. 272105-42-7

Disitertide

Cat. No. B515574
M. Wt: 1580.8 g/mol
InChI Key: IUYPEUHIWDMJLM-SWHDLQTQSA-N
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Description

Disitertide, also known as P144, is a TGF-β1 antagonist peptide . It has been used in trials studying the treatment of Skin Fibrosis . It is specifically designed to block the interaction with its receptor .


Synthesis Analysis

Disitertide is a synthetic peptide . It was initially developed by Digna Biotech SL . The company regained full rights to Disitertide from ISDIN .


Molecular Structure Analysis

The molecular formula of Disitertide is C68H109N17O22S2 .


Chemical Reactions Analysis

Disitertide is a peptide inhibitor of TGF-β1 . It has been shown to suppress the protein expression levels of PI3K and p-Akt, and induce the protein expression of Bax in MC3T3-E1 cells .


Physical And Chemical Properties Analysis

The molecular weight of Disitertide is 1580.83 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

  • Terahertz (THz) Imaging and Sensing Technologies : This technology is increasingly used in medical, military, and security applications, such as security screening at airports, cancer and burn diagnosis at medical centers, and identification of concealed explosives, drugs, and weapons. The biological effects studies associated with THz frequencies are essential for understanding THz interactions with biological systems and for developing safety standards for THz systems use (Wilmink & Grundt, 2011).

  • Solution of DICOM Screenage Inserting into PowerPoint Presentation : This research finds solutions for inserting DICOM screenage into PowerPoint presentations, which could be useful for presenting scientific research data, including potentially that related to Disitertide (Zhang Tian, 2011).

  • Liquid-Phase Syntheses of Inorganic Nanoparticles : The development of novel materials, including inorganic nanoparticles, is critical in chemical research and has applications across various industries, including electronics, photonics, and sensing. This research might relate to the synthesis processes relevant to compounds like Disitertide (Cushing, Kolesnichenko, & O'connor, 2004).

  • Materials for Terahertz Science and Technology : Terahertz spectroscopy systems, using far-infrared radiation, are important for characterizing a broad range of materials, including semiconductors and biomolecules. This might have implications for research on materials similar to Disitertide (Ferguson & Zhang, 2002).

  • Impedance Scaling of Applied-B Ion Diodes : This research is focused on ion diodes used in inertial confinement fusion research, which might have tangential relevance to high-energy physics aspects of Disitertide research (Miller, 1985).

Safety And Hazards

Disitertide is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Disitertide has shown potential in reducing Radiation-Induced Fibrosis (RIF) and muscle fibrosis in Soft Tissue Sarcomas (STS) . Further studies are required to establish whether the dosage and timing optimization of Disitertide administration, in different RIF phases, might entirely avoid fibrosis associated with STS brachytherapy .

properties

IUPAC Name

(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H109N17O22S2/c1-12-32(5)53(85-67(105)54(33(6)13-2)84-64(102)48(30-87)82-56(94)35(8)74-61(99)45(27-51(91)92)79-62(100)43(24-31(3)4)78-63(101)47(29-86)83-65(103)52(71)36(9)88)66(104)80-44(25-37-28-72-39-17-15-14-16-38(37)39)60(98)73-34(7)55(93)75-41(20-22-108-10)58(96)77-42(21-23-109-11)59(97)76-40(18-19-49(69)89)57(95)81-46(68(106)107)26-50(70)90/h14-17,28,31-36,40-48,52-54,72,86-88H,12-13,18-27,29-30,71H2,1-11H3,(H2,69,89)(H2,70,90)(H,73,98)(H,74,99)(H,75,93)(H,76,97)(H,77,96)(H,78,101)(H,79,100)(H,80,104)(H,81,95)(H,82,94)(H,83,103)(H,84,102)(H,85,105)(H,91,92)(H,106,107)/t32-,33-,34-,35-,36+,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYPEUHIWDMJLM-SWHDLQTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H109N17O22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1580.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disitertide

CAS RN

272105-42-7
Record name Disitertide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272105427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disitertide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
HAO Xuejie, C He, Z Xiaobao, Z Buyun, Z Anran… - … of Environmental and …, 2021 - jeom.org
… After 24 h, the rats in the intervention group were intraperitoneally injected with 0.8 mL of Disitertide solution (1 mg Disitertide powder dissolved in 1 mL DMSO and 9 mL normal saline), …
Number of citations: 0 www.jeom.org
T Li, Y Wan, Z Su, J Li, M Han, C Zhou - Digestive Diseases and Sciences, 2021 - Springer
… A TGF-β1-specific antagonist, Disitertide, … or Disitertide administration determined by western blot analysis (one-way ANOVA, * p < 0.05); e pcDNA ITGA6 or pcDNA ITGA6 + Disitertide …
Number of citations: 48 link.springer.com
N Wu, M Jiang, H Liu, Y Chu, D Wang, J Cao… - Cell Death & …, 2021 - nature.com
… Before TGF-β1 or Disitertide treatment, the cells were incubated with DMEM medium containing 10% FBS and 1% penicillin/streptomycin to achieve 80% cell fusion. Next, the cells were …
Number of citations: 83 www.nature.com
H Jiang, P Ma, Z Duan, Y Liu, S Shen, Y Mi, D Fan - Nutrients, 2022 - mdpi.com
… disitertide) was evaluated. Expression of TGF-β1 and P-Smad3 was restrained in the disitertide group compared to the disitertide… Complementarily, coincubation with disitertide and Rh4 …
Number of citations: 13 www.mdpi.com
WJ Wu, YF Tang, S Dong, J Zhang - … -based Complementary and …, 2021 - hindawi.com
… To illuminate whether the TGF-β signal pathway is essential to Rb3 suppressing endogenous apoptosis evoked by CPT, we further used the TGF-β pathway inhibitor of disitertide in …
Number of citations: 7 www.hindawi.com
S Miwa, M Yokota, Y Ueyama, K Maeda… - ACS Medicinal …, 2021 - ACS Publications
… (1,2) Recently, two peptidic TGF-β inhibitors, fresolimumab and disitertide, were reported to exhibit good preventive effects against human skin fibrosis, (3,4) suggesting that blocking a …
Number of citations: 3 pubs.acs.org
S Cruz-Morande, J Dotor, M San-Julian - Current Oncology, 2022 - mdpi.com
… Similar to our results, Disitertide induced significant inhibition of basal pSMAD2 in SNU449 cells [38]. Anscher et al. [35] demonstrated previously that direct interference with the actions …
Number of citations: 3 www.mdpi.com
L Wang, Y Wang, Y Zhang, S Chen, ZX Liu… - Clinical and …, 2022 - ncbi.nlm.nih.gov
Dear Editor, We report here that high phosphorus (HP) caused the conversion of quiescent valvular interstitial cells (qVICs) to activated myofibroblast-like VICs (aVICs) with CXCL8 …
Number of citations: 5 www.ncbi.nlm.nih.gov
JL Huo, L Jiao, QI An, X Chen, Y Qi, B Wei… - Circulation …, 2021 - Am Heart Assoc
… hypertrophy, the TGFβ1 inhibitor Disitertide (100 μg/mL) and TGFβ1 (10 ng/mL) were added, respectively. The results showed that Disitertide alleviated cardiomyocyte CSA and blocked …
Number of citations: 23 www.ahajournals.org
Y Wang, X Li, T Zhang, F Li, Y Shen, Y He… - … Journal of Biological …, 2023 - ncbi.nlm.nih.gov
… Co-culture with MKN45 cells up-regulated gene expression of these three subunits, and treatment with Disitertide or LY-364947 could attenuate the effects (Figure ​5C). Furthermore, …
Number of citations: 3 www.ncbi.nlm.nih.gov

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